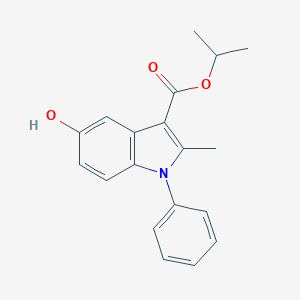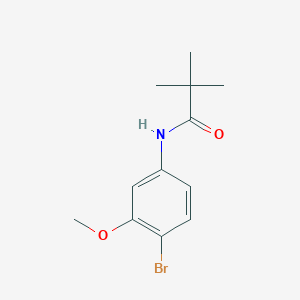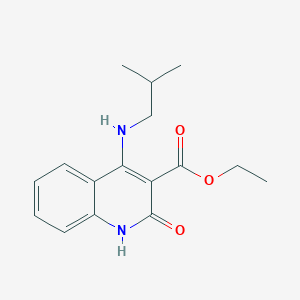![molecular formula C18H21NO6S B259580 Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate, also known as DBEDMA, is a chemical compound used in various scientific research applications. This compound is widely used in the fields of polymer chemistry, material science, and biochemistry due to its unique properties. In
Aplicaciones Científicas De Investigación
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is commonly used as a crosslinking agent in polymer chemistry. It is used to modify the properties of polymers by crosslinking polymer chains, which improves their mechanical strength, thermal stability, and chemical resistance. Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is also used in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Mecanismo De Acción
The mechanism of action of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate involves the formation of covalent bonds between polymer chains. Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate contains two reactive functional groups, a vinyl group and a benzylsulfonamide group, which can react with other functional groups on polymer chains. This crosslinking process results in the formation of a three-dimensional network of polymer chains, which improves the mechanical properties of the polymer.
Biochemical and Physiological Effects:
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is not commonly used in biological applications due to its toxic nature. However, some studies have shown that Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate can cause DNA damage and cell death in certain cell lines. It is important to handle Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate with caution and follow proper safety protocols when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate in lab experiments is its ability to crosslink polymer chains in a controlled manner. This allows researchers to modify the properties of polymers to suit their specific needs. However, one limitation of using Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is its toxic nature, which requires proper safety precautions to be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate. One area of research is the development of new crosslinking agents that are less toxic than Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate. Another area of research is the use of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate in the synthesis of new materials, such as nanocomposites and hybrid materials. Additionally, more research is needed to understand the mechanism of action of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate and its potential effects on biological systems.
Conclusion:
In conclusion, Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is a useful compound in scientific research applications, particularly in polymer chemistry and material science. Its ability to crosslink polymer chains in a controlled manner makes it a valuable tool for modifying the properties of polymers. However, its toxic nature requires proper safety precautions to be taken when working with this compound. Further research is needed to fully understand the potential applications and limitations of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate.
Métodos De Síntesis
The synthesis of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate involves a reaction between benzylamine, 3,4-dimethoxybenzaldehyde, and methyl acrylate. The reaction is catalyzed by a base, and the resulting product is purified by recrystallization. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propiedades
Nombre del producto |
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate |
|---|---|
Fórmula molecular |
C18H21NO6S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
methyl 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C18H21NO6S/c1-23-16-10-9-15(11-17(16)24-2)26(21,22)19(13-18(20)25-3)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Clave InChI |
SNFYQUVGRLYCDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

